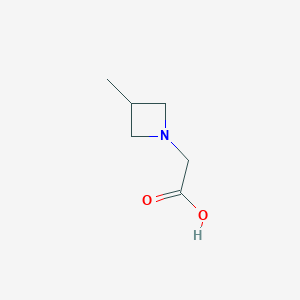

2-(3-Methylazetidin-1-yl)acetic acid

Description

2-(3-Methylazetidin-1-yl)acetic acid is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at the 3-position and an acetic acid moiety. Its hydrochloride salt form (CAS: 1803590-99-9, molecular formula: C₆H₁₂ClNO₂) is commonly utilized in pharmaceutical research due to its enhanced solubility and stability . The azetidine ring’s compact structure and conformational rigidity make it a valuable scaffold in drug design, particularly for targeting central nervous system (CNS) disorders and antimicrobial agents.

Properties

IUPAC Name |

2-(3-methylazetidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5-2-7(3-5)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMPQKFQCQJOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Chloroacetyl Chloride

In a typical procedure, 3-methylazetidine is treated with chloroacetyl chloride in the presence of a non-nucleophilic base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, yielding the intermediate ester, which is subsequently hydrolyzed under acidic or basic conditions. For example, hydrogen chloride gas bubbled through a solution of the ester in ethanol at reflux produces the hydrochloride salt of the target compound.

Key conditions :

tert-Butyl Chloroacetate Alkylation

A modified approach employs tert-butyl chloroacetate to minimize side reactions. The tert-butyl group acts as a transient protecting group, which is cleaved under acidic conditions (e.g., trifluoroacetic acid in acetonitrile). This method avoids the use of toxic chloroacetyl chloride and improves handling safety.

Advantages :

-

Reduced formation of quaternary ammonium byproducts

-

Compatibility with moisture-sensitive azetidine precursors

Hydrogenation and Deprotection Strategies

Industrial-scale syntheses often incorporate protective groups to enhance reaction control. Benzyl or benzhydryl moieties are frequently used due to their ease of removal via catalytic hydrogenation.

Benzyl-Protected Intermediate Synthesis

A patent by WO2000063168A1 outlines a scalable process:

-

Alkylation : 3-Methylazetidine is reacted with benzyl bromoacetate in acetone with K2CO3, yielding the protected ester.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation (1–40 psi H2) removes the benzyl group, followed by acidification to isolate the free acid.

Data Table 1 : Hydrogenation Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| H2 Pressure | 40 psi | Maximizes debenzylation efficiency |

| Catalyst Loading | 5% Pd/C (20% wet) | Balances cost and activity |

| Temperature | 60°C | Prevents over-reduction |

Benzhydryl Group Utilization

Recent advancements utilize benzhydryl-protected azetidines, which offer superior steric protection during alkylation. Displacement reactions with glycine equivalents (e.g., ethyl glycinate) under microwave irradiation (80°C, 2 h) achieve >90% conversion, followed by acidic hydrolysis.

Comparative Analysis of Methods

Data Table 2 : Method Efficiency Metrics

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Chloroacetyl Chloride | 73–85 | 95–98% | Pilot plant |

| tert-Butyl Protection | 68–75 | 97–99% | Lab-scale |

| Hydrogenation | 85–90 | 98% | Industrial |

Critical Observations :

-

Nucleophilic alkylation provides the shortest synthetic route but requires careful pH control to avoid azetidine ring opening.

-

Hydrogenation methods excel in scalability but incur higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylazetidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(3-Methylazetidin-1-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular properties of 2-(3-Methylazetidin-1-yl)acetic acid and analogous compounds:

| Compound Name | Molecular Formula | Key Structural Features | Notable Properties |

|---|---|---|---|

| This compound | C₆H₁₁NO₂ (free acid) | Azetidine ring, methyl, acetic acid | High solubility (as hydrochloride salt) |

| 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid | C₅H₇N₃O₂ | 1,2,4-Triazole ring, methyl, acetic acid | Metabolic stability, efficient synthesis |

| 2-(1H-Tetrazol-1-yl)acetic acid | C₃H₄N₄O₂ | Tetrazole ring, acetic acid | High acidity (pKa ~4.5), coordination chemistry applications |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | Bromo, methoxy-substituted phenyl, acetic acid | Hydrogen-bonded dimers, natural product synthesis |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | Indole ring, methyl, acetic acid | Potential hormonal activity |

Key Observations :

- Azetidine vs. Triazole/Tetrazole : The azetidine ring (4-membered) imposes greater ring strain compared to five-membered triazole or tetrazole rings. This strain may enhance reactivity in drug-target interactions .

- Acidity : Tetrazole derivatives exhibit significantly higher acidity (pKa ~4.5) due to the electron-withdrawing nature of the tetrazole ring, whereas azetidine’s saturated nitrogen ring results in a weaker acid (pKa ~3.5–4.0) .

- Aromatic vs. Aliphatic Systems : Phenyl- and indole-based acetic acids (e.g., ) display π-π stacking capabilities, unlike aliphatic azetidine derivatives, influencing their solubility and crystallinity .

This compound

For example, 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride (CAS: CID 122164498) is synthesized via nucleophilic substitution or cyclization strategies .

Comparison with Other Compounds:

- Triazole Derivatives : Synthesized via continuous-flow chemistry, enabling rapid cyclization of acetimidamide with hydrazines (yields >70%) .

- Tetrazole Derivatives : Prepared through [2+3] cycloaddition between nitriles and sodium azide, leveraging tetrazole’s thermal stability .

- Aromatic Derivatives : 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized via regioselective bromination of 4-methoxyphenylacetic acid, followed by crystallization for high purity .

Biological Activity

2-(3-Methylazetidin-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by experimental data, case studies, and relevant research findings.

This compound is characterized by its azetidine ring structure, which is known to influence its interaction with biological targets. The compound's molecular formula is , indicating the presence of an amine and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial efficacy, this compound showed promising results against several pathogenic strains. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting its potential use as a therapeutic agent in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: MCF-7 Cell Line

In a series of experiments, the compound was tested on MCF-7 cells using the MTS assay to evaluate cell viability. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.5 µM, demonstrating significant cytotoxicity at nanomolar concentrations .

Table 2: Antitumor Activity Against MCF-7 Cells

| Concentration (µM) | % Viable Cells Remaining |

|---|---|

| 0.1 | 80% |

| 0.5 | 55% |

| 1.0 | 30% |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in apoptosis, particularly through the modulation of Bcl-2 family proteins and caspase activation pathways . Additionally, molecular docking studies have indicated potential interactions with key enzymes involved in cancer progression and bacterial resistance mechanisms.

Q & A

Basic Research Question

- NMR : H and C NMR can confirm molecular structure by identifying characteristic peaks (e.g., azetidine ring protons at δ 3.0–4.0 ppm and carboxylic acid protons at δ 10–12 ppm) .

- IR Spectroscopy : Detect functional groups like C=O (1700–1720 cm) and N–H (3300–3500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

How can SHELXL be utilized to resolve crystallographic data discrepancies in the structural determination of this compound derivatives?

Advanced Research Question

SHELXL refines crystal structures by optimizing parameters like displacement factors (), occupancy, and hydrogen bonding. For example:

- Use

AFIXcommands to fix disordered atoms or hydrogen positions . - Analyze residual density maps to identify missing solvent molecules or misassigned atoms.

- Validate hydrogen-bonding motifs (e.g., R_2$$^2(8) dimers) using

PLATONorOLEX2integration . Cross-reference with IR or NMR data to resolve ambiguities in protonation states .

What are the critical safety precautions for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetic acid) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers or moisture .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

What strategies are effective in analyzing hydrogen-bonding patterns and crystal packing of this compound using X-ray crystallography?

Advanced Research Question

- Data Collection : Use synchrotron radiation or low-temperature (100 K) settings to enhance resolution .

- Software Tools :

SHELXLfor refinement;MercuryorCrystalExplorerto visualize packing motifs (e.g., dimeric hydrogen bonds) . - Topology Analysis : Calculate Hirshfeld surfaces to quantify intermolecular interactions (e.g., O–H···O vs. C–H···π contacts) . Compare with similar azetidine derivatives to identify trends in supramolecular assembly .

What purification techniques are most effective for isolating this compound from reaction mixtures?

Basic Research Question

- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate/water phases .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (>99%) .

- Chromatography : Flash chromatography (silica gel, gradient elution with methanol/dichloromethane) removes unreacted starting materials .

How can continuous-flow synthesis be optimized for the sustainable production of this compound?

Advanced Research Question

- Reactor Design : Use microfluidic reactors to enhance heat/mass transfer and reduce reaction times .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) in packed-bed reactors improve recyclability and reduce metal leaching .

- Process Monitoring : In-line FTIR or UV-Vis spectroscopy enables real-time adjustment of flow rates and temperatures .

How should researchers address contradictions between theoretical and experimental NMR data for this compound?

Advanced Research Question

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate NMR shifts and compare with experimental data .

- Dynamic Effects : Account for conformational flexibility (e.g., azetidine ring puckering) using molecular dynamics simulations .

- Experimental Replicates : Repeat NMR under standardized conditions (solvent, temperature) to rule out artifacts .

What methodologies are employed to evaluate the potential pharmacological activity of this compound derivatives?

Advanced Research Question

- In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .

- Salt Formation : Synthesize sodium/potassium salts to enhance bioavailability and aqueous solubility .

- ADMET Profiling : Use computational tools (e.g., SwissADME) to predict absorption, toxicity, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.